molecular formula C23H36N2O4 B6065150 Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate

Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate

Cat. No.: B6065150
M. Wt: 404.5 g/mol
InChI Key: LVSNFCXFEYYSAH-UHFFFAOYSA-N
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Description

Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate is a complex organic compound that features a piperidine ring, a phenoxy group, and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Azepane Moiety: The azepane moiety is attached through reductive amination or other suitable coupling reactions.

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl isonipecotate: A related compound with a similar piperidine structure.

    Methyl 3-(azepan-1-yl)-6-iodo-5-methylpyridazine-4-carboxylate: Another compound featuring an azepane moiety.

Uniqueness

Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-28-23(27)20-9-13-25(14-10-20)17-21(26)18-29-22-8-6-7-19(15-22)16-24-11-4-2-3-5-12-24/h6-8,15,20-21,26H,2-5,9-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSNFCXFEYYSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC(COC2=CC=CC(=C2)CN3CCCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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